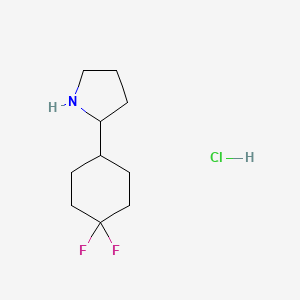

2-(4,4-Difluorocyclohexyl)pyrrolidine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(4,4-Difluorocyclohexyl)pyrrolidine;hydrochloride” is a chemical compound with the CAS Number: 2470435-01-7 . It has a molecular weight of 225.71 and its IUPAC name is 2-(4,4-difluorocyclohexyl)pyrrolidine hydrochloride . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17F2N.ClH/c11-10(12)5-3-8(4-6-10)9-2-1-7-13-9;/h8-9,13H,1-7H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Organocatalysis and Asymmetric Synthesis

The trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine demonstrates effectiveness as an organocatalyst in an asymmetric intramolecular aldol reaction. This process yields bicyclo[4.3.0]nonane derivatives with high enantioselectivity, showcasing a rare combination of aldehyde as a nucleophile and ketone as an electrophile. This highlights the potential of 2-(4,4-Difluorocyclohexyl)pyrrolidine;hydrochloride derivatives in facilitating complex organic transformations with precision (Hayashi et al., 2007).

Reactions with Methyl (E)- and (Z)-β-styryl Sulphone

Pyrrolidin-1-yl-4-t-butylcyclohexene undergoes both antiparallel and parallel attack in reactions with methyl (E)- and (Z)-β-styryl sulphone. This addition is regiospecific, indicating a detailed mechanistic pathway of reactions involving difluorocyclohexyl pyrrolidine derivatives. Such specificity could be harnessed in the synthesis of complex organic compounds, showcasing versatility in chemical synthesis (Fabrissin et al., 1980).

Polymeric Material Synthesis

The synthesis of new diamines featuring pyridine heterocyclic groups and a pyrene substituent, used in the creation of poly(pyridine−imide), illustrates the utility of 2-(4,4-Difluorocyclohexyl)pyrrolidine;hydrochloride derivatives in polymer science. These polymers show high solubility, good thermal stability, and distinctive optical and electrochemical properties, suitable for advanced material applications (Liaw et al., 2007).

Catalysis and Reaction Mechanisms

4-(N,N-Dimethylamino)pyrrolidine hydrochloride serves as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The detailed investigation into the reaction mechanism provides insights into the catalytic roles of pyrrolidine derivatives, enhancing our understanding of their reactivity and potential for green chemistry applications (Liu et al., 2014).

Stereoselective Synthesis

The use of pyrrolidine enamine of cyclohexanone for highly diastereoselective synthesis of bicyclic ketones demonstrates the strategic application of 2-(4,4-Difluorocyclohexyl)pyrrolidine;hydrochloride in achieving precise stereochemical outcomes in organic synthesis. This approach is pivotal for the development of molecules with defined stereochemistry, which is crucial in drug development and materials science (Andrew et al., 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

2-(4,4-difluorocyclohexyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2N.ClH/c11-10(12)5-3-8(4-6-10)9-2-1-7-13-9;/h8-9,13H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYPRUKFVIJKMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2CCC(CC2)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,4-Difluorocyclohexyl)pyrrolidine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2988524.png)